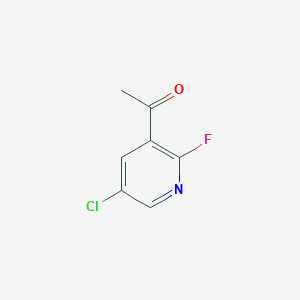

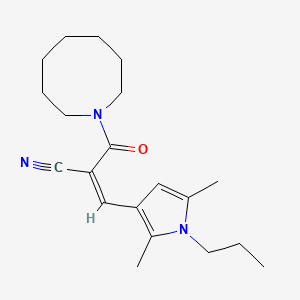

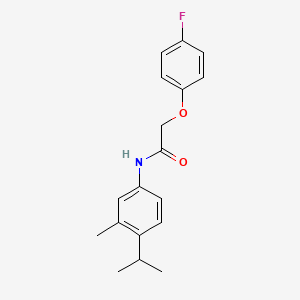

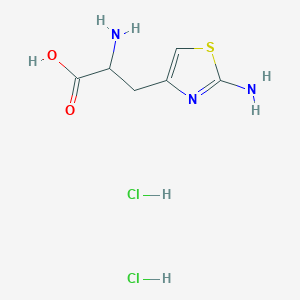

(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile, also known as AZD-3965, is a potent inhibitor of monocarboxylate transporter 1 (MCT1), a protein that facilitates the transport of lactate and other monocarboxylates across cell membranes. This compound has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Chemical Synthesis and Mechanisms

Research into the chemistry of compounds similar to (Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile has focused on their synthesis and the mechanisms involved. One study outlined an unexpected behavior in the reaction between 1,2-diaza-1,3-butadienes and 3-dimethylaminopropenoates, leading to the formation of highly substituted 1-aminopyrroles through an unusual zwitterionic adduct intermediate followed by intramolecular ring closure. This process emphasizes the complexity and potential of such compounds in synthetic organic chemistry, particularly in the creation of pyrrolines, pyrroles, and oxazolines (Attanasi et al., 2005).

Photophysical Properties

Arylazopyrazoles, a novel class of azo photoswitches, have been investigated for their quantitative photoswitching and high thermal stability. The study revealed that the Z isomers of these compounds possess exceptional stability with half-lives extending to 10 and approximately 1000 days. The substitution pattern on the heteroarene significantly influences the compound's conformation, affecting its electronic spectral properties. This research underscores the potential of such molecular structures in the development of new materials with predictable and stable photophysical properties (Weston et al., 2014).

Catalysis and Reaction Media

Investigations into the catalytic properties of compounds structurally related to (Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile have shown their efficacy in various chemical transformations. For instance, bis-allyl ruthenium(IV) complexes with azole ligands have demonstrated high activity in the redox isomerization of allylic alcohols to carbonyl compounds in an aqueous medium, highlighting the role of water as a cooperating ligand. Such catalysts enable the efficient conversion of a wide range of allylic alcohols without the need for additional base, showcasing the utility of these complexes in green chemistry (Díez et al., 2012).

Environmental Applications

The degradation of pollutants such as methyl orange by advanced oxidation processes has been explored using zero-valent zinc to activate persulfate. This novel technique demonstrates the potential for the efficient removal of azo dyes from aqueous solutions, contributing to the development of new methods for wastewater treatment and environmental remediation (Li et al., 2014).

properties

IUPAC Name |

(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O/c1-4-10-23-16(2)13-18(17(23)3)14-19(15-21)20(24)22-11-8-6-5-7-9-12-22/h13-14H,4-12H2,1-3H3/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZDOZNUGYJLMZ-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)

![1-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2831192.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2831193.png)

![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)